2,4-Dihydroxy-3-formylquinoline
Overview
Description
2,4-Dihydroxy-3-formylquinoline is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dihydroxy-3-formylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Overview of this compound
This compound, with the chemical formula C_10H_7NO_3, features a quinoline core substituted with hydroxyl and formyl groups. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound has potential anticancer properties. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Antimicrobial Properties : The compound demonstrates antimicrobial activity against a range of bacterial and fungal strains. Its ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent .
- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
The biological activity of this compound is attributed to its interaction with various biological molecules:
- DNA Binding : The compound can bind to DNA, leading to interference with replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways related to cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, which is a mechanism often exploited in cancer therapy to trigger apoptosis.
Case Studies and Experimental Data
- Anticancer Studies :
- Antimicrobial Activity :
Summary Table of Biological Activities
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-9(13)6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVGWZCNIAHMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967368 | |
Record name | 2,4-Dihydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-89-5 | |
Record name | 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydroxy-3-quinolinecarbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nordictamnal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dihydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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